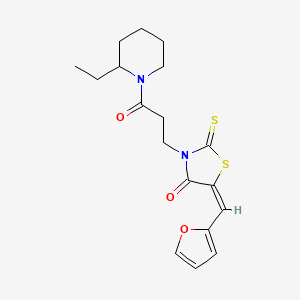![molecular formula C25H23ClFN5O B2766673 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 338391-78-9](/img/structure/B2766673.png)
1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indole and piperazine, both of which are important structures in medicinal chemistry . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Piperazine and its derivatives also show a wide range of biological and pharmaceutical activity .
Molecular Structure Analysis
The compound contains an indole ring, a piperazine ring, and a hydrazone group. The indole ring is aromatic and can readily undergo electrophilic substitution due to excessive π-electrons delocalization . The piperazine ring is a saturated heterocyclic system containing two nitrogen atoms .Chemical Reactions Analysis
Indole and piperazine derivatives can undergo a variety of chemical reactions. For example, the indole ring can undergo electrophilic substitution . Piperazine derivatives can participate in reactions like cyclization with sulfonium salts .Physical And Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . The physical and chemical properties of this specific compound would depend on the functional groups present and their arrangement in the molecule.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Some derivatives of 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione exhibit significant antimicrobial activities. Research on novel triazole derivatives, including compounds structurally related to the specified compound, has shown potential against various microorganisms. These compounds have been synthesized and assessed for their effectiveness in inhibiting the growth of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Cytotoxic Activities
Compounds related to 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione have been investigated for their cytotoxic properties, particularly against cancer cell lines. A study on indole-based derivatives highlighted the synthesis of such compounds and their in vitro evaluation for cytotoxic activity against human tumor cell lines, including liver, breast, and colon cancer cells. Some derivatives exhibited significant cytotoxicity, showcasing their potential as cancer therapeutic agents (Meriç Köksal Akkoç et al., 2012).
Solubility and Drug Delivery
The solubility and partitioning processes of compounds within the same class as 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione in biologically relevant solvents have been examined to understand their pharmacokinetic behaviors. Studies on the solubility thermodynamics and partitioning processes indicate the importance of these properties in the development of pharmaceutical formulations. This research can guide the design of drug delivery systems for such compounds, ensuring their effective and targeted delivery within the body (Volkova et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-[(4-fluorophenyl)diazenyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN5O/c26-18-4-3-5-21(16-18)31-14-12-30(13-15-31)17-32-23-7-2-1-6-22(23)24(25(32)33)29-28-20-10-8-19(27)9-11-20/h1-11,16,33H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCEOFOFYRLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)
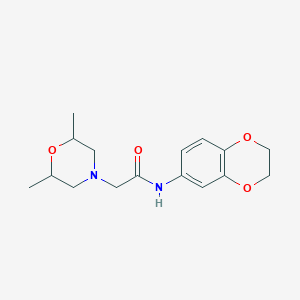
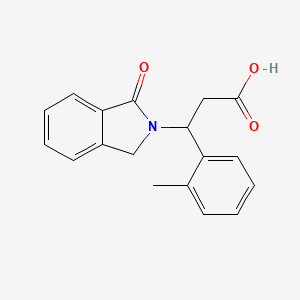
![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)
![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)


![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)
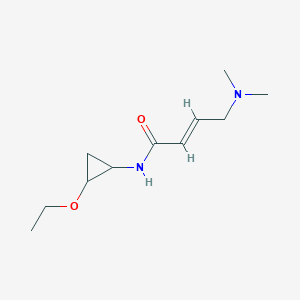
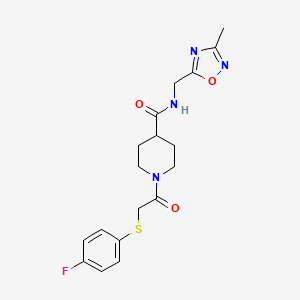
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
